molecular formula C14H14FNO2 B13457850 Tert-butyl6-fluoroquinoline-4-carboxylate

Tert-butyl6-fluoroquinoline-4-carboxylate

Cat. No.: B13457850
M. Wt: 247.26 g/mol
InChI Key: UFHZYMLNRJOQJN-UHFFFAOYSA-N
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Description

Tert-butyl6-fluoroquinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl6-fluoroquinoline-4-carboxylate typically involves the reaction of 6-fluoroquinoline-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl6-fluoroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Amines, thiols, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Quinoline-4-methanol derivatives.

    Substitution: Aminoquinoline or thioquinoline derivatives.

Scientific Research Applications

Tert-butyl6-fluoroquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents targeting bacterial and viral infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl6-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline-4-carboxylate: Lacks the tert-butyl group, which may result in different reactivity and stability.

    Tert-butylquinoline-4-carboxylate: Lacks the fluoro group, affecting its biological activity.

    Quinoline-4-carboxylate: Lacks both the tert-butyl and fluoro groups, making it less sterically hindered and potentially less active.

Uniqueness

Tert-butyl6-fluoroquinoline-4-carboxylate is unique due to the presence of both the tert-butyl and fluoro groups. The tert-butyl group provides steric hindrance, enhancing stability, while the fluoro group contributes to its biological activity by facilitating interactions with molecular targets.

Properties

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

IUPAC Name

tert-butyl 6-fluoroquinoline-4-carboxylate

InChI

InChI=1S/C14H14FNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-8H,1-3H3

InChI Key

UFHZYMLNRJOQJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C=C(C=CC2=NC=C1)F

Origin of Product

United States

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